molecular formula C14H13NO2 B13389481 1-(4-methoxyphenyl)-N-phenylmethanimine oxide

1-(4-methoxyphenyl)-N-phenylmethanimine oxide

Cat. No.: B13389481
M. Wt: 227.26 g/mol
InChI Key: GIBHBSRKHBYUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-N-phenylmethanimine oxide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring and an imine oxide functional group

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-phenylmethanimine oxide typically involves the reaction of 4-methoxybenzaldehyde with aniline in the presence of an oxidizing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite are frequently used oxidizing agents.

The reaction proceeds through the formation of an imine intermediate, which is subsequently oxidized to form the imine oxide.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-N-phenylmethanimine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the imine oxide back to the imine or even further to the corresponding amine.

Common reagents and conditions for these reactions include:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of electrophiles like halogens or nitro groups under acidic or basic conditions.

Major products formed from these reactions include nitroso compounds, amines, and substituted aromatic compounds.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-phenylmethanimine oxide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-phenylmethanimine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-N-phenylmethanimine oxide can be compared with similar compounds such as:

    1-(4-Methoxyphenyl)-N-phenylmethanimine: Lacks the oxide group, resulting in different reactivity and applications.

    4-Methoxybenzaldehyde: A precursor in the synthesis of the imine oxide, with distinct chemical properties.

    Aniline: Another precursor, which is a simple aromatic amine with different reactivity.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-phenylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBHBSRKHBYUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.